molecular formula C21H20N2O3S B10961288 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B10961288
M. Wt: 380.5 g/mol
InChI Key: HSAFTYWPKVCSME-UHFFFAOYSA-N
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Description

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methoxyindole with ethyl bromoacetate to form an intermediate, which is then subjected to sulfonation using naphthalene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-hydroxyindole derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE is unique due to its sulfonamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C21H20N2O3S/c1-26-18-7-9-21-20(13-18)17(14-22-21)10-11-23-27(24,25)19-8-6-15-4-2-3-5-16(15)12-19/h2-9,12-14,22-23H,10-11H2,1H3

InChI Key

HSAFTYWPKVCSME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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